molecular formula C15H18FN3O2 B10986617 1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B10986617
M. Wt: 291.32 g/mol
InChI Key: ZGNDZHRBVGXHCB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Coupling: The fluorophenyl intermediate is then coupled with piperazine under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, and its unique structure makes it a useful tool in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound has been investigated for its potential as a ligand in receptor binding studies, as well as its effects on cellular processes and signaling pathways.

    Medicine: The compound’s potential therapeutic properties have been explored, particularly in the context of developing new drugs for treating neurological disorders, cancer, and infectious diseases.

    Industry: Industrial applications include its use as a building block in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The compound is known to interact with specific receptors and enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one stands out due to its unique combination of structural features and reactivity. Similar compounds include:

    1-(2-Chlorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one: This compound differs by having a chlorine atom instead of a fluorine atom, which can influence its reactivity and biological activity.

    1-(2-Methylphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one: The presence of a methyl group in place of the fluorine atom can lead to different chemical and biological properties.

    1-(2-Nitrophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one:

Overall, this compound is a versatile and valuable compound with a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18/h1-4,11,17H,5-10H2

InChI Key

ZGNDZHRBVGXHCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

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